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Compound of Interest

Compound Name:
1-[4-(Allyloxy)-2,6-

dihydroxyphenyl]ethanone

CAS No.: 35028-03-6

Cat. No.: B1305589

Get Quote

Executive Summary
4-Allyloxy-2,6-dihydroxyacetophenone is a lipophilic polyphenol derivative. Unlike its parent

compound (2,4,6-trihydroxyacetophenone or phloroacetophenone), the introduction of an allyl

ether at the para (4-) position significantly alters its physicochemical behavior.

This guide addresses the solubility challenges faced during the synthesis and purification of

this intermediate. It synthesizes data from structural analogs and thermodynamic principles to

provide a robust solvent selection strategy for recrystallization, extraction, and reaction media.

Chemical Identity & Physicochemical Basis[1][2][3][4][5]
IUPAC Name: 1-(4-(allyloxy)-2,6-dihydroxyphenyl)ethanone

Functional Groups:
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C2-OH & C6-OH: Form strong intramolecular hydrogen bonds with the carbonyl oxygen

(C=O). This "chelating" effect reduces the compound's ability to hydrogen bond with

solvents, lowering water solubility and increasing solubility in non-polar organic solvents.

C4-Allyloxy: A hydrophobic alkenyl chain that disrupts the crystal lattice energy relative to

the trihydroxy parent, enhancing solubility in chlorinated and ester solvents.

Solubility Profile & Solvent Selection
The solubility of 4-allyloxy-2,6-dihydroxyacetophenone is governed by the "Like Dissolves Like"

principle, modified by the intramolecular hydrogen bonding of the resorcinol moiety.

Table 1: Predicted Solubility Classes
Based on Hansen Solubility Parameters (HSP) and experimental data of structural analogs

(e.g., 2,6-dihydroxyacetophenone).
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Solvent Class
Representative
Solvents

Solubility Status Application

Polar Aprotic
Acetone, DMF,

DMSO, THF
High (>100 mg/mL)

Reaction media

(alkylation), solvating

agents.

Polar Protic
Methanol, Ethanol,

Isopropanol

Moderate (Temp.

Dependent)

Ideal for

Recrystallization. High

solubility at boiling;

low at

.

Chlorinated
Dichloromethane

(DCM), Chloroform
Good

Extraction from

aqueous workups.

Esters Ethyl Acetate Good
Extraction; co-solvent

for crystallization.

Non-Polar
Hexane, Pentane,

Toluene
Poor/Insoluble

Anti-solvent for

precipitation; washing

impurities.

Aqueous Water Very Low
Anti-solvent; removing

inorganic salts.

Mechanism of Dissolution
The 2,6-dihydroxy motif creates a "pseudo-macrocyclic" stable ring system via hydrogen

bonding with the ketone. This reduces the polarity of the molecule's "face," allowing it to

dissolve in DCM and Chloroform despite having two hydroxyl groups. The 4-allyloxy tail acts as

a lipophilic anchor, further preventing dissolution in water.

Visualization: Solubility & Interaction Map
The following diagram illustrates the interaction logic between the solute and various solvent

classes, guiding the selection process.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305589?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


High Solubility (Reaction)

Temp. Dependent (Purification)

Anti-Solvents (Precipitation)

4-Allyloxy-2,6-
dihydroxyacetophenone

Acetone

Dipole-Dipole

DMF/DMSO

H-Bond Acceptor

Ethanol (95%)
H-Bond Donor/Acceptor

(Breaks Lattice at High T)

Ethyl Acetate

Moderate Polarity

Water

Hydrophobic Repulsion
(Allyl Group)

Hexane/Pentane

Precipitation

THF

Methanol

Click to download full resolution via product page

Caption: Solubility interaction map showing solvent suitability based on intermolecular forces

(Dipole, H-Bonding, Hydrophobicity).
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Experimental Protocol: Purification by
Recrystallization
Since specific solubility data is often absent for intermediates, the following self-validating

protocol is recommended to purify crude 4-allyloxy-2,6-dihydroxyacetophenone.

Rationale
The synthesis typically involves the alkylation of 2,4,6-trihydroxyacetophenone with allyl

bromide in acetone/K₂CO₃. The crude product contains unreacted starting material (polar) and

bis-allylated byproducts (highly lipophilic).

Step-by-Step Workflow
Solvent Choice: Use Methanol or Ethanol (95%). These solvents dissolve the mono-allylated

product at boiling points (

) but show poor solubility at

.

Dissolution:

Place crude solid in a flask.

Add minimum solvent while heating to reflux until clear.

Critical Step: If insoluble particles remain (inorganic salts), filter while hot.

Crystallization:

Allow the solution to cool slowly to room temperature (approx.

).[1]

Transfer to an ice bath (

) for 1 hour.
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Filtration:

Filter the crystals under vacuum.[2]

Wash: Wash with cold (

) solvent (Methanol/Ethanol) to remove surface impurities.

Note: Do not use Hexane for washing if the crystals are wet with alcohol, as it may cause

"oiling out." Use cold alcohol instead.

Visualization: Purification Logic
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Caption: Recrystallization workflow designed to separate the target mono-allylated compound

from salts and lipophilic byproducts.
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Thermodynamic Modeling (Advanced)
For researchers requiring precise solubility data (e.g., for process scale-up), the Modified

Apelblat Equation is the standard model for correlating mole fraction solubility (

) with temperature (

).

A, B, C: Empirical parameters determined by regression analysis of experimental data.

Procedure: Measure solubility gravimetrically at 5 points (

to

) in Ethanol and Acetone. Plot

vs

to determine the enthalpy of solution (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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